molecular formula C12H10FNO B6366196 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261971-41-8

3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366196
CAS RN: 1261971-41-8
M. Wt: 203.21 g/mol
InChI Key: YUBZWBPPCMDXCR-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% (3-FMPH-2-HOP) is a small organic molecule that has been used in a number of scientific research applications. It is a versatile compound with a wide range of potential uses, including synthesis, drug design, and biochemical and physiological studies.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic molecules, including heterocycles and polycyclic aromatic compounds. It has also been used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents and antifungal agents. In addition, it has been used in the synthesis of biocatalysts, such as enzymes and antibodies, and in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is not well understood. It is believed that the compound binds to certain proteins, enzymes, or receptors in the body and affects their function. For example, it has been suggested that 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% may act as an agonist or antagonist of certain receptor proteins, which could affect the activity of certain enzymes or other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% are not well understood. However, some studies have suggested that the compound may act as an agonist or antagonist of certain receptor proteins, which could affect the activity of certain enzymes or other proteins. In addition, it has been suggested that 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% may affect the expression of certain genes, which could affect the functioning of certain cellular processes.

Advantages and Limitations for Lab Experiments

3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is available in a high purity (95%). In addition, it is a versatile compound that can be used in a wide range of research applications. However, there are some limitations to its use in lab experiments. For example, the mechanism of action of 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is not well understood, and the compound has not been extensively studied in terms of its biochemical and physiological effects.

Future Directions

There are several potential future directions for the use of 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95%. First, further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. Second, more research is needed to determine the potential applications of 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% in drug design and synthesis. Third, further studies are needed to explore the potential uses of 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% in biocatalysis and biotechnology. Fourth, additional research is needed to explore the potential uses of 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% in other fields, such as materials science and nanotechnology. Finally, more research is needed to determine the potential toxicity of 3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% and its potential side effects.

Synthesis Methods

3-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine, 95% is synthesized via a two-step process. The first step involves the reaction of 5-fluoro-2-methylphenol with 2-hydroxypyridine in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The second step involves purification of the product by recrystallization. The final product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-4-5-9(13)7-11(8)10-3-2-6-14-12(10)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZWBPPCMDXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682651
Record name 3-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-41-8
Record name 3-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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